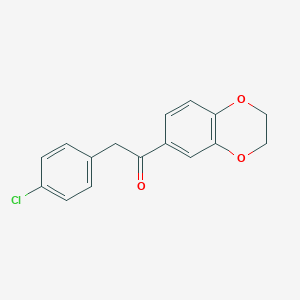![molecular formula C16H16O3 B5745250 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one, also known as PFC, is a natural compound found in certain plant species. It has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one is not fully understood. However, studies have suggested that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one exerts its effects through multiple pathways. One proposed mechanism is through the inhibition of NF-κB, a transcription factor involved in inflammation and cancer. 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can induce cell cycle arrest and apoptosis in cancer cells. 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS). In vivo studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can protect against oxidative stress and inflammation in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been found to be relatively stable and easy to synthesize. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one. Additionally, more research is needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Another area of interest is its potential in the treatment of neurodegenerative disorders. Studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can protect against oxidative stress and inflammation, which are implicated in these diseases. Further research is needed to determine its efficacy in animal models of neurodegenerative disorders.
Méthodes De Synthèse
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can be synthesized through a multi-step process starting from 2,3-dihydroxybenzaldehyde. The process involves several reactions, including condensation, cyclization, and oxidation. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. Studies have shown that 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has been found to protect against oxidative stress and inflammation, which are implicated in various diseases such as cardiovascular disease, neurodegenerative disorders, and diabetes.
Propriétés
IUPAC Name |
2,3,4,8,9-pentamethylfuro[2,3-f]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-7-6-12-14(8(2)9(3)16(17)19-12)15-13(7)10(4)11(5)18-15/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBVOGXUGKSKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

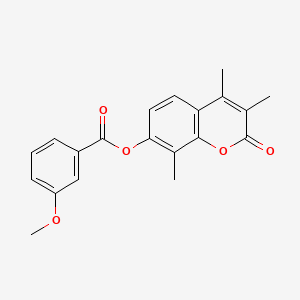
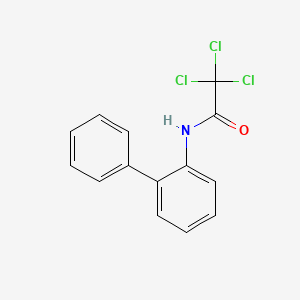
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
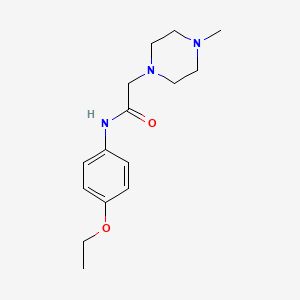
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)

![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
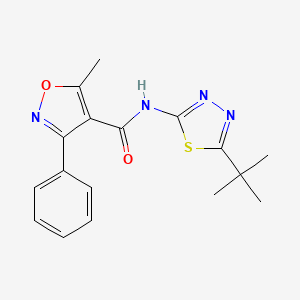
![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
